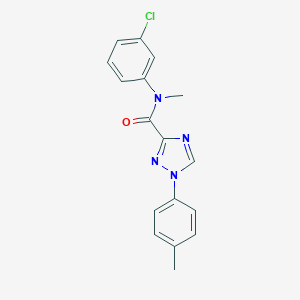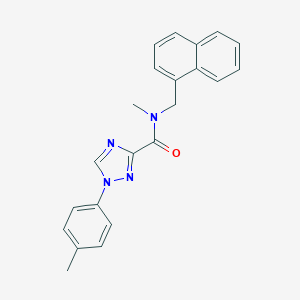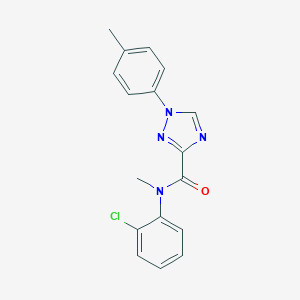![molecular formula C17H11NO3 B279001 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of medicine and biology.
科学的研究の応用
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
作用機序
The mechanism of action of 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation. This compound also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. This compound also reduces the production of pro-inflammatory cytokines, which can promote inflammation and cancer cell growth. Additionally, it has been found to induce apoptosis in cancer cells, which can help to prevent the spread of cancer.
実験室実験の利点と制限
One of the main advantages of using 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile. One area of research is the development of more efficient synthesis methods to produce this compound with higher yields and purity. Another area of research is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects. Finally, the development of novel derivatives of this compound with improved bioactivity and reduced toxicity could lead to the discovery of new drugs for the treatment of various diseases.
合成法
The synthesis of 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Knoevenagel condensation reaction with 2-hydroxy-3-acetyl-1,4,6-cycloheptatriene to yield the desired compound. This synthesis method has been optimized to produce high yields of pure 4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile with minimal impurities.
特性
製品名 |
4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile |
|---|---|
分子式 |
C17H11NO3 |
分子量 |
277.27 g/mol |
IUPAC名 |
4-[(E)-3-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C17H11NO3/c18-11-13-7-5-12(6-8-13)9-10-15(19)14-3-1-2-4-16(20)17(14)21/h1-10H,(H,20,21)/b10-9+ |
InChIキー |
VUUVWWVQCHONDS-MDZDMXLPSA-N |
異性体SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)C#N |
正規SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278918.png)

![N-[3-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278920.png)
![N-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278921.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)







